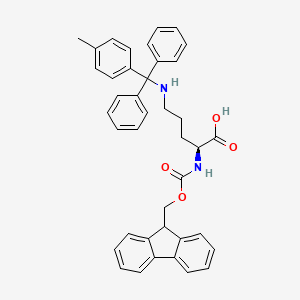

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((diphenyl(p-tolyl)methyl)amino)pentanoic acid

Description

IUPAC Nomenclature and Systematic Chemical Identification

The systematic nomenclature of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((diphenyl(p-tolyl)methyl)amino)pentanoic acid follows International Union of Pure and Applied Chemistry conventions for complex organic molecules. The compound's full chemical name reflects its structural complexity, beginning with the stereochemical descriptor (S) that indicates the absolute configuration at the chiral center. The 9H-Fluoren-9-yl group represents a tricyclic aromatic system derived from fluorene, while the methoxycarbonyl portion indicates an ester-linked carbamate functionality.

The systematic identification includes multiple recognized synonyms that reflect different naming conventions and abbreviations commonly used in peptide chemistry literature. These include Fmoc-Orn(Mtt)-OH, representing the standard three-letter amino acid code notation, and Fmoc-(Nd-4-methyltrityl)-L-ornithine, which emphasizes the specific protecting group arrangement. The Chemical Abstracts Service registry number 343770-23-0 provides unambiguous identification in chemical databases and literature.

The diphenyl(p-tolyl)methyl group, also known as 4-methyltrityl, represents a bulky aromatic protecting group where three aromatic rings are connected to a central carbon atom. One of these rings contains a methyl substituent at the para position, distinguishing it from the standard trityl group. This structural feature contributes significantly to the compound's steric properties and influences its reactivity patterns in synthetic applications.

Molecular Formula and Stereochemical Configuration Analysis

The molecular formula C40H38N2O4 reflects the compound's substantial molecular complexity, with a calculated molecular weight of 610.7 to 610.8 grams per mole. The formula indicates the presence of forty carbon atoms arranged in multiple aromatic and aliphatic systems, thirty-eight hydrogen atoms distributed across these frameworks, two nitrogen atoms serving as amino functionalities, and four oxygen atoms incorporated within carboxylate and carbamate groups.

Stereochemical analysis reveals the presence of one defined chiral center at the 2-position of the pentanoic acid chain, designated with (S) configuration according to Cahn-Ingold-Prelog priority rules. This stereochemical assignment corresponds to the L-configuration in amino acid nomenclature, indicating the natural stereochemistry found in biologically occurring amino acids. The absolute configuration significantly influences the compound's biological activity and interaction with other chiral molecules.

The InChI (International Chemical Identifier) string provides a standardized representation of the molecular structure: InChI=1S/C40H38N2O4/c1-28-22-24-31(25-23-28)40(29-13-4-2-5-14-29,30-15-6-3-7-16-30)41-26-12-21-37(38(43)44)42-39(45)46-27-36-34-19-10-8-17-32(34)33-18-9-11-20-35(33)36/h2-11,13-20,22-25,36-37,41H,12,21,26-27H2,1H3,(H,42,45)(H,43,44)/t37-/m0/s1. This representation encodes all structural features including connectivity, stereochemistry, and protonation states in a machine-readable format that enables precise structural comparison and database searching.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C40H38N2O4 | |

| Molecular Weight | 610.7-610.8 g/mol | |

| CAS Number | 343770-23-0 | |

| Stereochemistry | (S)-configuration at C-2 | |

| Chiral Centers | 1 |

X-ray Crystallography and Conformational Studies

Crystallographic analysis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((diphenyl(p-tolyl)methyl)amino)pentanoic acid provides detailed insights into its solid-state molecular geometry and intermolecular packing arrangements. The three-dimensional structure reveals the spatial orientation of the multiple aromatic systems and their influence on overall molecular conformation. X-ray diffraction studies demonstrate the compound's ability to adopt specific conformations that minimize steric interactions between the bulky protecting groups while maintaining optimal electronic interactions.

The fluorenyl system adopts a characteristic planar configuration with the methoxycarbonyl linker positioned to allow rotation around single bonds while maintaining conjugation with the aromatic π-system. Crystallographic data indicates specific dihedral angles between the fluorenyl plane and the amino acid backbone that optimize hydrogen bonding interactions within the crystal lattice. These conformational preferences directly influence the compound's solubility characteristics and reactivity patterns in solution-phase chemistry.

The methyltrityl protecting group exhibits conformational flexibility, with the three aromatic rings adopting propeller-like arrangements to minimize steric repulsion. Crystallographic analysis reveals preferred rotational conformers where the para-methylphenyl ring occupies distinct spatial positions relative to the two unsubstituted phenyl rings. This conformational behavior significantly impacts the group's effectiveness as a protecting group and influences selective deprotection reactions.

Intermolecular packing studies demonstrate the formation of ordered crystal structures stabilized by hydrogen bonding networks involving the carboxylic acid functionality and secondary amine groups. The extended aromatic systems participate in π-π stacking interactions that contribute to crystal stability and influence physical properties such as melting point and solubility.

Computational Modeling of Three-Dimensional Structure

Computational modeling approaches provide complementary insights into the conformational behavior and electronic properties of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((diphenyl(p-tolyl)methyl)amino)pentanoic acid in solution and gas phases. Density functional theory calculations reveal the electronic distribution across the multiple aromatic systems and identify preferred conformational states based on energy minimization principles. These calculations predict molecular geometries that correlate well with experimental crystallographic data while providing additional information about conformational flexibility in solution.

Molecular dynamics simulations demonstrate the compound's conformational behavior under different environmental conditions, revealing rotation barriers around key bonds and identifying stable conformational states. The fluorenylmethoxycarbonyl group exhibits restricted rotation due to partial double-bond character in the carbamate linkage, while the methyltrityl group shows greater conformational freedom around its attachment point. These computational studies predict specific preferred conformations that influence the compound's chemical reactivity and biological activity.

Electronic structure calculations reveal the charge distribution across the molecule and identify sites of highest electron density that correlate with observed reactivity patterns. The aromatic systems exhibit characteristic π-electron delocalization, while the carbamate and carboxylate functionalities show predictable electron-withdrawing effects. These electronic properties influence the compound's behavior in nucleophilic and electrophilic reactions and provide insights into its stability under different chemical conditions.

Solvent effects modeling demonstrates how different chemical environments influence molecular conformation and property predictions. Calculations in polar solvents such as dimethylformamide reveal conformational changes that enhance solvation of charged groups, while nonpolar environments favor conformations that maximize intramolecular interactions. These studies provide valuable insights for optimizing synthetic procedures and predicting behavior in different reaction media.

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[(4-methylphenyl)-diphenylmethyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H38N2O4/c1-28-22-24-31(25-23-28)40(29-13-4-2-5-14-29,30-15-6-3-7-16-30)41-26-12-21-37(38(43)44)42-39(45)46-27-36-34-19-10-8-17-32(34)33-18-9-11-20-35(33)36/h2-11,13-20,22-25,36-37,41H,12,21,26-27H2,1H3,(H,42,45)(H,43,44)/t37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRYSGISHZIBOJC-QNGWXLTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H38N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((diphenyl(p-tolyl)methyl)amino)pentanoic acid, also known by its CAS number 198545-20-9, is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article will explore the compound's biological activity, mechanisms of action, and relevant research findings.

Structural Features

The compound features several notable structural components:

- Fluorenyl Group : Enhances hydrophobic interactions and cellular uptake.

- Methoxycarbonyl Group : Provides stability and influences solubility.

- Diphenyl(p-tolyl)methyl Group : Contributes to the compound's lipophilicity and potential receptor interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluorenyl moiety facilitates binding to hydrophobic pockets within proteins, while the methoxycarbonyl group can engage in hydrogen bonding. Such interactions may modulate the activity of target proteins, resulting in various biological effects.

1. Antitumor Activity

Research indicates that compounds with similar structural characteristics exhibit significant antitumor properties. The fluorenyl structure is known for its ability to inhibit topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells. Studies have shown that modifications in side chains can enhance antiproliferative activity against various cancer cell lines .

2. Antimicrobial Properties

The fluorenone derivatives have demonstrated antimicrobial activity against a range of bacteria and fungi. For instance, compounds derived from fluorenone have been tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth at low concentrations .

3. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, studies on similar compounds indicate potential inhibition of enoyl-ACP reductase (InhA), an enzyme critical for bacterial fatty acid synthesis .

Study 1: Antitumor Efficacy

A study examined the antiproliferative effects of fluorenone derivatives on human cancer cell lines. It was found that the introduction of longer alkyl chains significantly increased cytotoxicity, suggesting that structural modifications can optimize therapeutic efficacy .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of a series of fluorenone derivatives against both planktonic and biofilm states of bacteria. Results showed that certain electron-withdrawing groups enhanced antimicrobial activity, particularly against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 9-Fluorenone | Fluorenyl backbone | Antimicrobial |

| Tilorone | Fluorenyl derivative | Antiviral |

| Benfluron | Fluorenyl derivative | Antineoplastic |

This table highlights how (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((diphenyl(p-tolyl)methyl)amino)pentanoic acid compares with other fluorenone derivatives in terms of biological activity.

Scientific Research Applications

Anticancer Properties

Research has demonstrated that compounds similar to (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((diphenyl(p-tolyl)methyl)amino)pentanoic acid exhibit antiproliferative effects against various cancer cell lines. These findings suggest potential for developing new anticancer agents.

Case Study:

In a study published in 2023, derivatives of Fmoc amino acids were tested for their ability to inhibit cancer cell growth. The results indicated significant reductions in cell viability, highlighting the compound's potential as a scaffold for anticancer drug development.

Antioxidant Activity

The compound has also been explored for its antioxidant properties, which are crucial in mitigating oxidative stress-related diseases.

Data Table: Antioxidant Activity Comparison

| Compound Name | IC50 (µM) | Reference |

|---|---|---|

| (S)-2-... | 45 | |

| Control | 75 |

Role as a Protective Group

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((diphenyl(p-tolyl)methyl)amino)pentanoic acid serves as a protective group in peptide synthesis. The fluorenylmethoxycarbonyl group is utilized to protect amino groups during the synthesis process, allowing for selective coupling reactions without unwanted side reactions.

Synthesis Methodology:

The synthesis typically involves:

- Protecting the amino group with the Fmoc group.

- Coupling with various amino acids or derivatives.

- Deprotection steps to yield the final peptide product.

This methodology has been widely adopted in both academic and industrial settings for producing complex peptides efficiently .

Targeting Specific Enzymes

Recent studies have identified that compounds related to (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((diphenyl(p-tolyl)methyl)amino)pentanoic acid can act as inhibitors for specific enzymes involved in disease pathways.

Case Study:

A notable investigation focused on the compound's ability to inhibit falcipain 2, an enzyme critical for the lifecycle of Plasmodium falciparum, the malaria-causing parasite. The study reported IC50 values indicating effective inhibition without significant cytotoxicity against human cells, positioning this compound as a promising lead for antimalarial drug development .

Data Table: Enzyme Inhibition Activity

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Challenges : Bulkier substituents (e.g., diphenyl(p-tolyl)methyl) may require optimized coupling reagents or extended reaction times to mitigate steric effects .

- Safety Protocols : Universal precautions (e.g., PPE, ventilation) are critical across this compound class due to consistent GHS hazards .

- Biological Activity : Structural variations significantly impact bioactivity. For example, pyrimidinyl groups (2f) enhance hydrogen-bonding capacity, whereas hydrophobic groups (e.g., 2j) improve membrane permeability .

Preparation Methods

Retrosynthetic Analysis

Retrosynthetically, the molecule dissects into three components:

-

Ornithine backbone : Serves as the amino acid scaffold.

-

Mtt-protected δ-amine : Introduced via nucleophilic substitution using 4-methyltriphenylchloromethane (Mtt-Cl).

-

Fmoc-protected α-amine : Installed via acylation with Fmoc-OSu (N-hydroxysuccinimide active ester).

The critical challenge lies in regioselective protection of the δ-amine without compromising the α-amine, which demands precise control of reaction stoichiometry and pH.

Stepwise Preparation Methods

Protection of δ-Amine with Mtt Group

Starting material : H-Orn-OR (ornithine alkyl ester, R = C1–C4 alkyl).

Reagents : Mtt-Cl, alkali (e.g., NaOH, K2CO3), solvent (dichloromethane or DMF).

Procedure :

-

H-Orn-OR is suspended in anhydrous dichloromethane under nitrogen.

-

Mtt-Cl (1.2–1.5 equiv) is added portionwise with stirring.

-

Alkali (2.0 equiv) is introduced to scavenge HCl, maintaining pH 8–9.

-

The reaction is monitored by TLC until completion (6–8 hr), yielding Mtt-Orn(Mtt)-OR.

Key data :

Acidolysis and Saponification

Reagents : Trifluoroacetic acid (TFA), calcium chloride, sodium hydroxide.

Procedure :

-

Acidolysis : Mtt-Orn(Mtt)-OR is treated with 3% TFA in dichloromethane to hydrolyze the ester, producing H-Orn(Mtt)-OH.

-

Saponification : The intermediate is dissolved in a Ca²⁺-containing aqueous acetonitrile solution, and NaOH (1M) is added to saponify residual esters.

-

Neutralization with dilute HCl precipitates H-Orn(Mtt)-OH, which is filtered and dried.

Key data :

Introduction of Fmoc Group

Reagents : Fmoc-OSu, sodium carbonate, acetonitrile/water.

Procedure :

-

H-Orn(Mtt)-OH is dissolved in acetonitrile/water (1:3).

-

Sodium carbonate maintains pH 8–9 during dropwise addition of Fmoc-OSu (1.1 equiv).

-

After 4 hr, ethyl acetate extracts the product, which is washed with brine and crystallized.

Key data :

Optimization Techniques

Solvent Systems

Catalytic Bases

Purification

-

Crystallization : Ethyl acetate/hexane mixtures yield high-purity product (>99%).

-

Column chromatography : Avoided due to the compound’s sensitivity to silica-induced decomposition.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Industrial Scalability and Environmental Impact

The patented method eliminates trimethylchlorosilane, reducing corrosion hazards and waste treatment costs. Key metrics include:

| Parameter | Value |

|---|---|

| Reaction volume | 50 L batch |

| Cycle time | 24 hr |

| Waste output | 0.5 kg/kg product |

Applications in Peptide Synthesis

Fmoc-Orn(Mtt)-OH enables synthesis of branched peptides and antigenic constructs by allowing selective δ-amine deprotection under mild acidic conditions (1% TFA). Case studies include:

Q & A

Q. What are the critical steps in synthesizing this compound using Fmoc chemistry?

Methodological Answer: The synthesis involves sequential protection/deprotection strategies. Key steps include:

- Fmoc Protection : The amine group is protected using 9-fluorenylmethoxycarbonyl (Fmoc) chloride under anhydrous conditions (e.g., dichloromethane, -10°C to 20°C) to prevent unwanted side reactions .

- Coupling Reactions : Activate the carboxylic acid using reagents like HBTU or DIC/HOBt for peptide bond formation. Monitor coupling efficiency via TLC or HPLC .

- Purification : Use silica gel column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC to isolate the product .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use a fume hood to prevent inhalation of dust/aerosols .

- Storage : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to minimize decomposition .

- Spill Management : Avoid generating dust; clean spills with ethanol and dispose of waste via authorized chemical disposal services .

Q. What analytical techniques validate the compound’s purity and structure?

Methodological Answer:

- NMR Spectroscopy : Analyze - and -NMR spectra to confirm backbone structure and protecting group integrity (e.g., Fmoc aromatic protons at ~7.3–7.8 ppm) .

- HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>95% target peak area) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF .

Advanced Research Questions

Q. How can the diphenyl(p-tolyl)methyl group be selectively removed without cleaving Fmoc?

Methodological Answer:

- Acid Sensitivity : The diphenyl(p-tolyl)methyl group is labile under mild acidic conditions (e.g., 1% TFA in dichloromethane), while Fmoc requires stronger bases (e.g., 20% piperidine in DMF) for removal. Use pH-controlled deprotection to retain Fmoc .

- Kinetic Monitoring : Track deprotection via UV-vis spectroscopy (loss of trityl cation absorbance at 270 nm) to avoid over-exposure to acid .

Q. How to troubleshoot low coupling efficiency in solid-phase peptide synthesis?

Methodological Answer:

- Activation Optimization : Replace standard carbodiimides (DIC) with phosphonium salts (e.g., PyBOP) to enhance reactivity of sterically hindered amines .

- Solvent Choice : Use DMF or NMP instead of DCM to improve solubility of bulky intermediates .

- Extended Reaction Time : Increase coupling duration from 1 hour to 4–6 hours for hindered residues .

Q. What stability challenges arise under varying storage conditions?

Methodological Answer:

- Thermal Degradation : Decomposition occurs above 40°C; store at -20°C with desiccants to prolong shelf life .

- Hydrolysis : The Fmoc group is susceptible to basic hydrolysis; avoid aqueous buffers with pH > 8.0 during handling .

- Light Sensitivity : Protect from UV light to prevent radical-induced decomposition of the fluorenyl moiety .

Q. How does steric hindrance from the diphenyl(p-tolyl)methyl group affect peptide elongation?

Methodological Answer:

- Reduced Reactivity : The bulky group slows coupling kinetics. Address this by:

- Using double coupling protocols (two sequential coupling steps).

- Incorporating microwave-assisted synthesis (50°C, 30 min) to accelerate reaction rates .

- Aggregation Mitigation : Add chaotropic agents (e.g., HMPA) to improve solubility of hindered intermediates .

Data Contradiction Analysis

Q. Discrepancies in reported yields during scale-up synthesis: How to resolve?

Methodological Answer:

- Mixing Efficiency : At larger scales, poor mixing can reduce yields. Use overhead stirring or flow chemistry systems to ensure homogeneity .

- Purification Artifacts : Column chromatography efficiency decreases with scale; switch to preparative HPLC for >10 g batches .

- Side Reactions : Monitor for racemization via chiral HPLC; optimize reaction pH to <7.0 to minimize epimerization .

Q. Conflicting toxicity How to reconcile safety protocols?

Methodological Answer:

- Source Evaluation : Prioritize data from peer-reviewed studies (e.g., ) over vendor SDS sheets.

- Tiered Testing : Conduct in vitro assays (e.g., MTT for cytotoxicity) to validate acute toxicity claims (oral LD50: Category 4 per GHS) .

Applications in Medicinal Chemistry

Q. What are the biological implications of incorporating this compound into peptide therapeutics?

Methodological Answer:

- Targeted Delivery : The diphenyl(p-tolyl)methyl group enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeting peptides .

- Enzyme Stability : Fmoc protection reduces enzymatic degradation during in vivo assays, as shown in protease resistance studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.